1-((2,5-difluorobenzyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
Description
This compound is a disubstituted piperidine derivative featuring dual sulfonyl groups: one attached to a 2,5-difluorobenzyl moiety and the other to a 4-methyl-1,2,4-triazole ring. The 2,5-difluorobenzyl group may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, while the 4-methyl-1,2,4-triazole moiety could influence hydrogen bonding and steric interactions .
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O4S2/c1-20-10-18-19-15(20)27(24,25)13-4-6-21(7-5-13)26(22,23)9-11-8-12(16)2-3-14(11)17/h2-3,8,10,13H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDHJXAEFATILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2,5-difluorobenzyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core with two sulfonyl groups attached to distinct aromatic moieties. The presence of fluorine atoms in the benzyl group enhances its chemical stability and reactivity. The molecular formula is , with a molecular weight of approximately 406.43 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperidine are often evaluated for their effectiveness against various bacterial strains. In particular:
- Antibacterial Effects : Compounds bearing sulfonyl groups have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases. Similar compounds have demonstrated IC50 values ranging from 0.63 µM to 2.14 µM against AChE .
- Urease Inhibition : Urease inhibitors are valuable in treating urinary tract infections. Compounds derived from piperidine have been noted for strong urease inhibition .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms enhance binding affinity and selectivity towards targets .
- Docking Studies : Computational docking studies suggest that the compound may bind effectively to active sites of target enzymes or receptors, leading to inhibition or modulation of their functions .
Case Studies and Research Findings
A comprehensive analysis reveals several studies focusing on the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Aziz-ur-Rehman et al., 2011 | Piperidine derivatives | AChE inhibition | 0.63 µM |
| Sanchez-Sancho & Herrandón, 1998 | Various piperidine derivatives | Antibacterial | Moderate to strong against S. typhi |
| Recent BSA Binding Studies | Sulfonamide derivatives | Enzyme inhibition | Strong against urease |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its dual sulfonyl substitution pattern and fluorinated aromatic system. Below is a detailed comparison with analogous molecules based on structural features, synthesis, and inferred properties:
Structural Analogues from Literature
Key Observations :
- Heterocyclic Variations : Replacing the 1,2,4-triazole with pyridazine (as in CAS 89937-26-8) significantly alters hydrogen-bonding capacity and steric bulk, reflected in the high similarity score (0.90) despite differing core structures .
- Sulfonyl vs. Sulfanyl Linkages : Sulfonyl groups (as in the target compound) improve stability and solubility compared to sulfanyl linkages in 9a , which may be prone to oxidation .
Comparison with Analogues :
- Compound 9a employs conventional stirring (8–16 hours) for sulfanyl linkage formation, whereas microwave-assisted synthesis () could reduce this to minutes for the target compound .
- The absence of fluorinated benzyl groups in most analogs (e.g., CAS 297171-80-3) simplifies their synthesis but reduces metabolic stability .
Research Findings and Inferred Properties
While direct biological data for the target compound are unavailable, insights can be extrapolated from analogs:
- BSA Binding : Sulfonyl-piperidine hybrids (e.g., ) exhibit strong serum albumin binding due to hydrophobic and electrostatic interactions, suggesting the target compound may have favorable pharmacokinetics .
- Solubility: The dual sulfonyl groups likely enhance aqueous solubility compared to non-sulfonated analogs like CAS 297171-80-3, though fluorination may counterbalance this by increasing logP .
Preparation Methods
Synthetic Routes to the Target Compound
Retrosynthetic Analysis
The target molecule comprises a piperidine core dual-functionalized with sulfonyl groups at positions 1 and 4. The 2,5-difluorobenzylsulfonyl moiety and 4-methyl-1,2,4-triazol-3-ylsulfonyl group are introduced via sequential sulfonation or nucleophilic substitution. Retrosynthetically, the molecule can be dissected into:
- Piperidine backbone : Serves as the central scaffold.
- 2,5-Difluorobenzylsulfonyl chloride : Electrophilic sulfonylating agent for position 1.
- 4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride : Sulfonylating agent for position 4.
Key intermediates include 4-sulfonylpiperidine derivatives and pre-functionalized 1,2,4-triazoles.
Stepwise Sulfonation Approach
Piperidine Functionalization
Piperidine is first protected at position 4 using a tosyl group to direct subsequent sulfonation. 1-(4-Toluenesulfonyl)piperidine is synthesized by reacting piperidine with p-toluenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine).
Introduction of 4-Methyl-1,2,4-triazole-3-sulfonyl Group
The 4-position is sulfonated using 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride . This reagent is prepared by chlorosulfonation of 4-methyl-1,2,4-triazole with chlorosulfonic acid. Reaction with 1-(4-toluenesulfonyl)piperidine in DCM and pyridine yields 1-(4-toluenesulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine (Yield: 78–85%).
Tosyl Group Deprotection and 2,5-Difluorobenzylsulfonation
The tosyl group is removed via hydrolysis using HBr in acetic acid, yielding 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine . Subsequent sulfonation at position 1 with 2,5-difluorobenzylsulfonyl chloride in DCM/pyridine affords the target compound (Yield: 65–72%).
Optimization of Reaction Conditions
Base and Solvent Effects
Optimal sulfonation requires polar aprotic solvents (e.g., DCM, THF) and non-nucleophilic bases (e.g., pyridine, Cs₂CO₃). Cs₂CO₃ in DMSO enhances reaction rates by stabilizing intermediates via cesium chelation.
Table 1: Solvent and Base Screening for Sulfonation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | DCM | 25 | 72 |
| Cs₂CO₃ | DMSO | 25 | 85 |
| K₂CO₃ | THF | 60 | 58 |
Characterization and Analytical Data
Spectral Analysis
Applications and Derivatives
The target compound’s sulfonyl-triazole-piperidine architecture is pharmacologically relevant, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values of 0.73 ± 0.54 μM and 0.038 ± 0.50 μM, respectively. Structural analogs are patented for treating prokineticin-mediated disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
